molecular formula C11H11Br2N B13344208 6-(Bromomethyl)naphthalen-2-amine hydrobromide

6-(Bromomethyl)naphthalen-2-amine hydrobromide

Cat. No.: B13344208
M. Wt: 317.02 g/mol
InChI Key: BRUNAIAMHSWTLA-UHFFFAOYSA-N
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Description

6-(Bromomethyl)naphthalen-2-amine hydrobromide is an organic compound that features a bromomethyl group attached to the naphthalene ring at the 6-position and an amine group at the 2-position. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)naphthalen-2-amine hydrobromide typically involves the bromination of naphthalen-2-amine followed by the introduction of a bromomethyl group. One common method includes:

    Bromination of Naphthalen-2-amine: This step involves the reaction of naphthalen-2-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane.

    Introduction of Bromomethyl Group: The brominated product is then reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large reactors to brominate naphthalen-2-amine.

    Continuous Flow Reactors:

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)naphthalen-2-amine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: The amine group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include substituted naphthalenes with various functional groups.

    Oxidation: Products include naphthoquinones.

    Reduction: Products include reduced amines.

Scientific Research Applications

6-(Bromomethyl)naphthalen-2-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)naphthalen-2-amine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine hydrobromide: Similar in structure but with a different substitution pattern.

    Naphthalen-2-amine: Lacks the bromomethyl group, making it less reactive in certain reactions.

    6-Bromonaphthalen-2-amine: Similar but without the bromomethyl group.

Uniqueness

6-(Bromomethyl)naphthalen-2-amine hydrobromide is unique due to the presence of both the bromomethyl and amine groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C11H11Br2N

Molecular Weight

317.02 g/mol

IUPAC Name

6-(bromomethyl)naphthalen-2-amine;hydrobromide

InChI

InChI=1S/C11H10BrN.BrH/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8;/h1-6H,7,13H2;1H

InChI Key

BRUNAIAMHSWTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C=C1CBr.Br

Origin of Product

United States

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